molecular formula C16H18N2O3 B13298882 4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine

4-[5-(3-Nitro-benzylidene)-cyclopent-1-enyl]-morpholine

Cat. No.: B13298882
M. Wt: 286.33 g/mol
InChI Key: PFGIPZGMQLOJTL-SDNWHVSQSA-N
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Description

4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of a morpholine ring attached to a cyclopentene structure, which is further substituted with a nitrophenyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone in the presence of a base, followed by the reaction with morpholine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, affecting cellular signaling.

    DNA Interaction: Interacting with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine
  • 4-[(5E)-5-[(2-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine
  • 4-[(5E)-5-[(3-chlorophenyl)methylidene]cyclopent-1-en-1-yl]morpholine

Uniqueness

4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

4-[(5E)-5-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine

InChI

InChI=1S/C16H18N2O3/c19-18(20)15-5-1-3-13(12-15)11-14-4-2-6-16(14)17-7-9-21-10-8-17/h1,3,5-6,11-12H,2,4,7-10H2/b14-11+

InChI Key

PFGIPZGMQLOJTL-SDNWHVSQSA-N

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=C1)N3CCOCC3

Origin of Product

United States

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